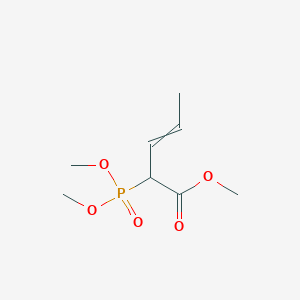![molecular formula C11H12Cl2N2S B14214747 2-Thiazolidinimine, 4-(chloromethyl)-3-[(2-chlorophenyl)methyl]- CAS No. 832724-86-4](/img/structure/B14214747.png)
2-Thiazolidinimine, 4-(chloromethyl)-3-[(2-chlorophenyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiazolidinimine, 4-(chloromethyl)-3-[(2-chlorophenyl)methyl]- is a heterocyclic compound that features a thiazolidine ring with chloromethyl and chlorophenylmethyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolidinimine, 4-(chloromethyl)-3-[(2-chlorophenyl)methyl]- typically involves the reaction of thiazolidine derivatives with chloromethylating agents. One common method includes the use of 2-chloromethyl thiazole, which reacts with appropriate reagents under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Thiazolidinimine, 4-(chloromethyl)-3-[(2-chlorophenyl)methyl]- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can react with other compounds to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazolidinimine derivatives, while oxidation can produce sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
2-Thiazolidinimine, 4-(chloromethyl)-3-[(2-chlorophenyl)methyl]- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 2-Thiazolidinimine, 4-(chloromethyl)-3-[(2-chlorophenyl)methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloromethyl pyridine
- 2-Chloromethyl quinoline
- 2-Chloromethyl benzimidazole
Uniqueness
Compared to these similar compounds, 2-Thiazolidinimine, 4-(chloromethyl)-3-[(2-chlorophenyl)methyl]- is unique due to its thiazolidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Eigenschaften
CAS-Nummer |
832724-86-4 |
|---|---|
Molekularformel |
C11H12Cl2N2S |
Molekulargewicht |
275.2 g/mol |
IUPAC-Name |
4-(chloromethyl)-3-[(2-chlorophenyl)methyl]-1,3-thiazolidin-2-imine |
InChI |
InChI=1S/C11H12Cl2N2S/c12-5-9-7-16-11(14)15(9)6-8-3-1-2-4-10(8)13/h1-4,9,14H,5-7H2 |
InChI-Schlüssel |
YZVBYPFBVXMTRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N(C(=N)S1)CC2=CC=CC=C2Cl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Piperidin-1-yl)-2-(pyrrolidin-1-yl)-6-[2-(pyrrolidin-1-yl)ethyl]pyrimidine](/img/structure/B14214688.png)
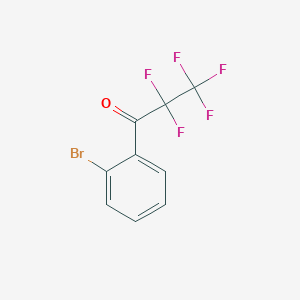

![Trichloro[4-(perfluorooctyl)phenyl]silane](/img/structure/B14214707.png)
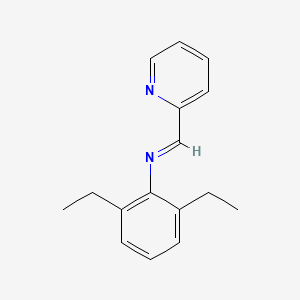
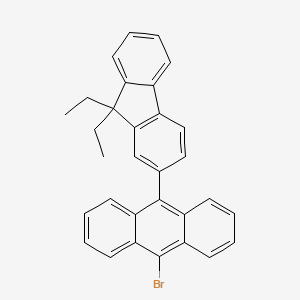
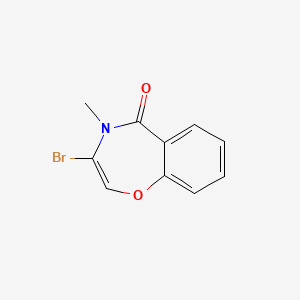

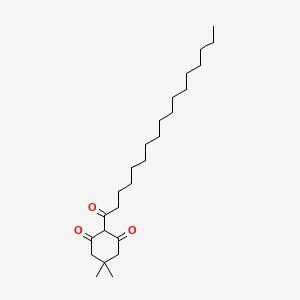
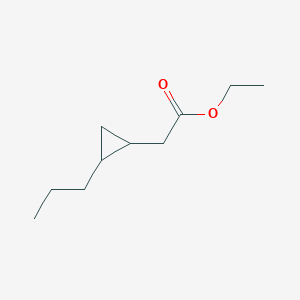
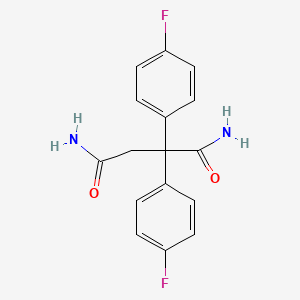
![Benzoic acid;[3,5-bis[(10-butylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14214764.png)
